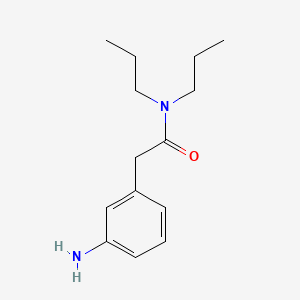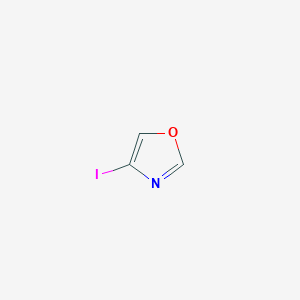
4-Iodooxazole
説明
4-Iodooxazole is a heterocyclic organic compound with the IUPAC name this compound . It has a molecular weight of 194.95900 and a molecular formula of C3H2INO .
Synthesis Analysis
The synthesis of oxazoles, including this compound, has been a subject of research due to their significance in drug discovery . A common method for the synthesis of oxazoles is the metal-catalyzed synthesis . This involves various steps such as metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . One of the carbon atoms in the ring is bonded to an iodine atom .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied extensively. One such reaction is the halogen dance rearrangement of 5-iodooxazoles to generate 4-iodooxazoles . Other reactions include metal-mediated synthesis, organometal-mediated deprotonations, halogen–metal exchange, and classic cross-coupling reactions .科学的研究の応用
Halogen Dance Rearrangement Mechanism
The synthesis and mechanistic insights of 4-iodooxazole involve the halogen dance reaction. This reaction, specifically the rearrangement of 5-iodooxazoles to generate 4-iodooxazoles, has been studied in-depth. The reaction mechanism was investigated and compared to that of 5-bromooxazoles, optimizing conditions to improve yields of iodooxazole significantly. Notably, 2-(butylsulfanyl)-5-bromooxazole was found to be a crucial catalyst for this reaction (Proust, Chellat, & Stambuli, 2011).
Inhibition of Cytochrome P-450 Monooxygenases
This compound derivatives, particularly plant growth retardants from triazole structures, have been increasingly used in physiological research. These compounds, as inhibitors of specific cytochrome P-450 dependent monooxygenases, provide valuable insights into the regulation of terpenoid metabolism. This metabolism is related to phytohormones and sterols, thus showing connections to cell division, cell elongation, and senescence (Grossmann, 1990).
Synthesis of Functionalized Triazoles
The synthesis of 4-iodo-1,2,3-triazoles and their subsequent functionalization via aminocarbonylation and aryloxycarbonylation has been achieved. These reactions resulted in triazole-based 4-carboxamides and 4-esters. Both high-yielding reactions were carried out under mild conditions, indicating the potential utility of this compound derivatives in various chemical syntheses (Szuroczki et al., 2020).
Antimicrobial Activity of Triazole Derivatives
The antimicrobial screening of novel triazoles, including those derived from this compound, has been conducted. These compounds exhibited significant zones of inhibition against various bacteria and fungi, indicating their potential as antimicrobial agents (Gupta & Mishra, 2017).
Protein Crystallography
In the field of protein crystallography, compounds like 4-bromopyrazole and 4-iodopyrazole, which are similar to this compound, have been utilized for experimental phase determination by single-wavelength anomalous dispersion (SAD). Their promiscuous binding to various small molecule binding hot spots in target proteins makes them valuable for this application (Bauman, Harrison, & Arnold, 2016).
作用機序
Target of Action
The primary targets of 4-Iodooxazole are Alcohol dehydrogenase 1A, 1B, and 1C in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in metabolic processes. Alcohol dehydrogenases are involved in the breakdown and detoxification of alcohol in the body, while Mycocyclosin synthase is involved in the biosynthesis of mycocyclosin, a compound produced by Mycobacterium tuberculosis .
Mode of Action
It is known that the compound interacts with its targets, possibly inhibiting their function . This interaction could lead to changes in the metabolic processes these enzymes are involved in, potentially affecting the breakdown of alcohol in humans and the production of mycocyclosin in Mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely those involving its targets. In humans, this would be the metabolic pathway for alcohol breakdown. In Mycobacterium tuberculosis, it would be the pathway for mycocyclosin biosynthesis .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness .
Result of Action
Given its targets, it is likely that the compound could affect metabolic processes in cells, potentially leading to changes in cell function and survival .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other compounds. Additionally, the compound’s action could also be influenced by the specific conditions within the cells it targets, such as the intracellular pH and the presence of other metabolites .
特性
IUPAC Name |
4-iodo-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2INO/c4-3-1-6-2-5-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRSHCHZHQOGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1224742-18-0 | |
| Record name | 4-iodo-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



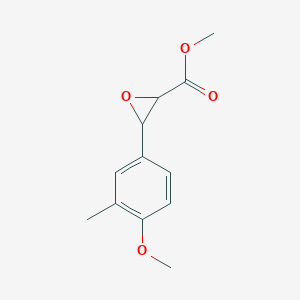
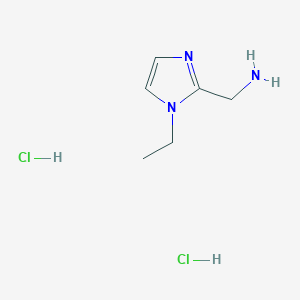
![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3223715.png)
![4-Methoxy-3-(((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B3223718.png)
![2-((3-bromobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3223729.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B3223734.png)
![1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3223745.png)
![4-[(3-Bromobenzyl)thio]-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3223752.png)
![N-(2-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3223757.png)

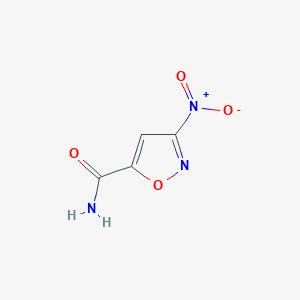
![Methyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3223788.png)

